2-Chloro-4-ethylthiazole

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2-Chloro-4-ethylthiazole (C₅H₆ClNS, MW 147.63) is a 2,4-disubstituted thiazole heterocycle available at ≥95% purity from multiple vendors. The compound features a chlorine atom at the 2-position, which provides a reactive handle for nucleophilic aromatic substitution (SNAr) and cross-coupling chemistry, and an ethyl substituent at the 4-position, which modulates lipophilicity and steric environment relative to methyl- and hydrogen-substituted analogs.

Molecular Formula C5H6ClNS
Molecular Weight 147.63 g/mol
CAS No. 98025-12-8
Cat. No. B1611201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-ethylthiazole
CAS98025-12-8
Molecular FormulaC5H6ClNS
Molecular Weight147.63 g/mol
Structural Identifiers
SMILESCCC1=CSC(=N1)Cl
InChIInChI=1S/C5H6ClNS/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3
InChIKeyJFTPVKJMVDWUCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-ethylthiazole (CAS 98025-12-8): Procurement-Grade Physicochemical and Functional Profile


2-Chloro-4-ethylthiazole (C₅H₆ClNS, MW 147.63) is a 2,4-disubstituted thiazole heterocycle available at ≥95% purity from multiple vendors. The compound features a chlorine atom at the 2-position, which provides a reactive handle for nucleophilic aromatic substitution (SNAr) and cross-coupling chemistry, and an ethyl substituent at the 4-position, which modulates lipophilicity and steric environment relative to methyl- and hydrogen-substituted analogs [1]. Its predicted physicochemical properties—density 1.262±0.06 g/cm³, boiling point 56°C at 5 Torr, and pKa 1.42±0.10 —define its handling and formulation behavior in synthetic workflows.

Why 2-Chloro-4-ethylthiazole Cannot Be Casually Replaced by Methyl or Hydrogen Analogs


Within the 2-chloro-4-alkylthiazole series, the nature of the 4-alkyl substituent materially affects lipophilicity, steric demand, and ultimately the performance of downstream derivatives. Replacing the 4-ethyl group with a 4-methyl group alters the calculated partition coefficient (XLogP3) from approximately 2.3 for 2-chloro-4-methylthiazole [1] to a higher predicted value for the ethyl homolog, consistent with established Hansch-Fujita π increments (+0.5 per methylene unit) [2]. This difference can shift membrane permeability, metabolic stability, and target engagement of final drug or agrochemical candidates. Additionally, the larger ethyl substituent introduces steric hindrance that can direct regioselectivity in subsequent functionalization at the 5-position of the thiazole ring, a critical consideration in divergent synthetic strategies [3].

2-Chloro-4-ethylthiazole: Quantitative Differentiation Against 2-Chloro-4-methylthiazole


Molecular Weight Differential: 2-Chloro-4-ethylthiazole vs. 2-Chloro-4-methylthiazole

2-Chloro-4-ethylthiazole has a molecular weight of 147.63 g/mol , compared to 133.60 g/mol for 2-chloro-4-methylthiazole [1]. This +14.03 g/mol difference, corresponding to one methylene unit, provides a distinct mass spectrometric signature that enables unambiguous identification and quantitation of the ethyl analog in reaction mixtures and purity assessments, even when the methyl analog is present as a contaminant or byproduct.

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Lipophilicity Projection: XLogP3 Shift from Methyl to Ethyl

The lipophilicity of 2-chloro-4-ethylthiazole is predicted to be higher than that of 2-chloro-4-methylthiazole. The latter has a computed XLogP3 of 2.3 [1]. Applying the standard Hansch π constant for a methylene group (+0.5) yields an estimated XLogP3 of approximately 2.8 for 2-chloro-4-ethylthiazole [2]. This 0.5 log unit increase corresponds to an approximately 3.2-fold higher partition coefficient, which can significantly alter compound distribution, membrane permeability, and metabolic stability in biological systems.

Medicinal Chemistry Drug Design ADME

Procurement-Grade Purity Standardization: 95% Minimum Specification

Multiple commercial suppliers specify a minimum purity of 95% for 2-chloro-4-ethylthiazole (CAS 98025-12-8) . This standardized purity threshold ensures batch-to-batch consistency in synthetic applications. In contrast, the purity of custom-synthesized or less-common alkylthiazole analogs may vary widely without a consistent specification. While 95% represents a baseline research grade, higher purity grades (e.g., 99%+) may be available upon request from specialty manufacturers [1], offering procurement flexibility based on application requirements.

Chemical Procurement Synthetic Reliability Quality Assurance

2-Chloro-4-ethylthiazole: High-Value Application Scenarios for Research and Industrial Procurement


Building Block for Ethyl-Substituted Thiazole Pharmacophores

The 2-chloro substituent serves as a versatile leaving group for SNAr reactions with amines, alcohols, and thiols, enabling the rapid construction of diverse 2-substituted-4-ethylthiazole libraries. The ethyl group at the 4-position provides a specific hydrophobic moiety that can be incorporated into lead compounds to modulate pharmacokinetic properties. The molecular weight differential from the methyl analog (+14.03 g/mol) and the predicted lipophilicity increase [1] make 2-chloro-4-ethylthiazole a strategic choice when designing analogs with enhanced membrane permeability or altered metabolic profiles relative to the methyl series.

Agrochemical Intermediate for Novel Crop Protection Agents

Thiazole scaffolds are prevalent in commercial agrochemicals, including insecticides (thiamethoxam, clothianidin) and fungicides (thiabendazole, thifluzamide) [2]. 2-Chloro-4-ethylthiazole offers a chlorine handle for functionalization and an ethyl group that can mimic naturally occurring alkyl substituents or improve cuticular penetration. The standardized 95% purity specification ensures that agrochemical discovery programs receive material of consistent quality, reducing variability in biological screening campaigns and facilitating reliable SAR analysis.

Material Science Precursor for Functionalized Thiazole Polymers and Ligands

Beyond life sciences, 2-chloro-4-ethylthiazole can serve as a monomer or ligand precursor. The chlorine atom allows for covalent attachment to polymer backbones or metal coordination centers, while the ethyl substituent influences solubility and processability. The compound's predicted density (1.262 g/cm³) and boiling point (56°C at 5 Torr) inform handling and purification protocols during material synthesis, ensuring safe and efficient scale-up.

Analytical Reference Standard for Alkylthiazole Quantitation

The distinct mass spectrometric signature of 2-chloro-4-ethylthiazole (m/z 147 for the molecular ion) relative to its methyl analog (m/z 133) [3] positions it as a useful reference standard for developing quantitative LC-MS or GC-MS methods. This is particularly valuable in environmental monitoring, food safety analysis, or industrial process control where trace levels of chlorinated thiazoles must be accurately identified and measured against potential interferents.

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